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Cat. No.: B11935803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity profile of

Desmethyl-QCA276, a derivative of the potent pan-BET (Bromodomain and Extra-Terminal)

inhibitor, QCA276. As a key building block for Proteolysis Targeting Chimeras (PROTACs),

understanding the binding characteristics of Desmethyl-QCA276 is crucial for the development

of targeted protein degraders. This document summarizes available data for its parent

compound and compares it with other well-characterized BET inhibitors.

Introduction to Desmethyl-QCA276
Desmethyl-QCA276 is the demethylated analog of QCA276, a small molecule inhibitor of the

BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that

play a critical role in the regulation of gene transcription. By binding to acetylated lysine

residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci.

Dysregulation of BET protein activity is implicated in various diseases, including cancer and

inflammation. Desmethyl-QCA276 serves as a "warhead" that binds to BET proteins, which is

then linked to an E3 ligase-recruiting ligand to form a PROTAC, leading to the targeted

degradation of the BET protein.

While specific cross-reactivity and broad-panel selectivity data for Desmethyl-QCA276 are not

readily available in the public domain, its profile is inferred from its parent compound, QCA276.

QCA276 is a potent pan-BET inhibitor with a high affinity for the bromodomains of BRD2,

BRD3, and BRD4.[1][2]
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Quantitative Selectivity Profile
The following tables summarize the in vitro binding and inhibitory activities of QCA276 and

provide a comparison with other widely used pan-BET inhibitors: JQ1, OTX015 (Birabresib),

and I-BET762 (Molibresib).

Table 1: Inhibitory Activity of QCA276 against BET Bromodomains

Target Ki (nM) IC50 (nM)

BRD2 (BD1) - 3.5 ± 0.3

BRD2 (BD2) - 40.6 ± 4.6

BRD3 (BD1) - 16.4 ± 2.8

BRD3 (BD2) - 35.1 ± 8.2

BRD4 (BD1) 2.3 ± 1.0 10.7 ± 2.8

BRD4 (BD2) - 66.6 ± 11.2

Data for QCA276 from Qin C, et al. J Med Chem. 2018.[1]

Table 2: Comparative Inhibitory Activity of Pan-BET Inhibitors

Inhibitor Target IC50 (nM) Kd (nM)

(+)-JQ1 BRD2 (N-term) 17.7 128

BRD3 (N-term) - 59.5

BRD3 (C-term) - 82

BRD4 (N-term) 76.9 49

BRD4 (C-term) 32.6 90.1

CREBBP 12942 -

OTX015 (Birabresib) BRD2/3/4 92 - 112 -

I-BET762 (Molibresib) BRD2/3/4 32.5 - 42.5 50.5 - 61.3
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Data for (+)-JQ1 from Filippakopoulos P, et al. Nature. 2010.[3][4]; OTX015 from Coudé MM, et

al. Oncotarget. 2015.[5]; I-BET762 from Nicodeme E, et al. Nature. 2010.[6]

Cross-Reactivity Profile
Comprehensive cross-reactivity screening data (e.g., kinome scans, safety pharmacology

panels) for Desmethyl-QCA276 or QCA276 are not publicly available. However, well-

characterized pan-BET inhibitors like JQ1 have demonstrated high selectivity for the BET

family over other bromodomain-containing proteins and a wider range of protein kinases. For

instance, JQ1 shows minimal interaction with bromodomains outside the BET family and has

been profiled against large kinase panels, revealing a generally clean off-target profile. It is

anticipated that QCA276 and, by extension, Desmethyl-QCA276, would exhibit a similar high

degree of selectivity for BET bromodomains over other protein families, a hallmark of this

chemical scaffold.

Experimental Protocols
Fluorescence Polarization (FP)-Based Competitive Binding Assay (for QCA276)

This assay was utilized to determine the binding affinities (Ki values) of inhibitors for BET

bromodomains.

Protein and Probe Preparation: Recombinant human BET bromodomain proteins (e.g.,

BRD4 BD1) are expressed and purified. A fluorescently labeled probe that binds to the

acetyl-lysine binding pocket of the bromodomain is synthesized.

Assay Setup: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, 100 mM

NaCl, 0.1% BSA, pH 7.4). The concentration of the bromodomain protein and the fluorescent

probe are kept constant.

Inhibitor Titration: A serial dilution of the test compound (e.g., QCA276) is added to the wells

of a microplate containing the protein and probe mixture.

Incubation and Measurement: The plate is incubated at room temperature to allow the

binding to reach equilibrium. The fluorescence polarization is then measured using a plate

reader.
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Data Analysis: The decrease in fluorescence polarization with increasing inhibitor

concentration is fitted to a competitive binding model to calculate the IC50 value. The Ki

value is then determined using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow
BET Inhibitor Signaling Pathway

The following diagram illustrates the general mechanism of action of BET inhibitors like

QCA276.
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Caption: Mechanism of action of BET inhibitors.

Experimental Workflow for Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a compound like

Desmethyl-QCA276.
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Caption: Workflow for determining compound selectivity.

Conclusion
Desmethyl-QCA276, as a derivative of the potent pan-BET inhibitor QCA276, is expected to

exhibit high affinity and selectivity for the bromodomains of the BET protein family. While direct

experimental data on its broader cross-reactivity is lacking, the profiles of its parent compound

and other well-studied pan-BET inhibitors suggest a favorable selectivity profile. Further

comprehensive screening of Desmethyl-QCA276 against a wide range of biological targets is

necessary to fully elucidate its off-target interaction profile, which is a critical step in the

development of safe and effective PROTAC-based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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